molecular formula C13H10N2O2S B2496826 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338750-50-8

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2496826
CAS RN: 338750-50-8
M. Wt: 258.3
InChI Key: MYUMGHUOGAWHNW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.

Scientific Research Applications

Antitubercular Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated as potential antitubercular agents . In particular, some derivatives of this compound demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited excellent antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM. These findings suggest that thieno[2,3-d]pyrimidin-4(3H)-ones hold promise for developing novel antitubercular drugs.

Anti-Cancer Potential

Researchers have designed and synthesized thieno[2,3-d]pyrimidine-derived compounds targeting VEGFR-2 (vascular endothelial growth factor receptor 2) . These compounds were evaluated for their anti-proliferative effects and ability to inhibit VEGFR-2. In vitro studies demonstrated their efficacy in preventing cancer cell growth in two different cancer cell lines. The exploration of thieno[2,3-d]pyrimidin-4(3H)-ones as potential anticancer agents continues to be an exciting avenue of research.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of thieno[2,3-d]pyrimidin-4(3H)-ones is crucial for optimizing their biological activity. Researchers analyze the impact of structural modifications on potency, selectivity, and toxicity. By systematically exploring different substituents and functional groups, they aim to design more effective derivatives.

properties

IUPAC Name

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMGHUOGAWHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325748
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

338750-50-8
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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